1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-7-15(8-6-14)20-16(21)19-11-17(22)9-12-3-1-2-4-13(12)10-17/h1-8,22H,9-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPSBMLNCDPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate isocyanate to form the fluorophenyl urea intermediate.
Indene Derivative Preparation: The indene derivative is synthesized through a series of reactions starting from indene, involving hydroxylation and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the fluorophenyl urea intermediate with the indene derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis:
The compound can serve as a ligand in various catalytic reactions, enhancing reaction rates and selectivity due to the presence of the fluorine atom which can stabilize transition states .
Organic Synthesis:
It acts as an intermediate in synthesizing more complex organic molecules. The unique structure allows for functionalization that can lead to novel compounds with desirable properties .
Biology
Enzyme Inhibition:
Research indicates potential use as an enzyme inhibitor. The compound's structure may allow it to interact specifically with enzyme active sites, blocking their function and providing a basis for therapeutic applications .
Biological Probes:
Utilized in biological studies to investigate pathways and mechanisms. Its ability to bind to specific proteins makes it useful for probing biological interactions .
Medicine
Drug Development:
Investigated for therapeutic properties such as anti-inflammatory and anticancer activities. The unique functional groups present may contribute to its efficacy against various diseases .
Mechanism of Action:
The compound likely interacts with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorophenyl and hydroxy-indene moieties, enhancing binding affinity and specificity .
Materials Science
The compound is explored for developing new materials with tailored properties. Its chemical structure can impart specific characteristics that are desirable in material applications, such as improved durability or functionality .
Agriculture
There is potential for use as a pesticide or herbicide. The bioactive properties of the compound could be harnessed to develop environmentally friendly agricultural chemicals that target pests while minimizing harm to non-target organisms .
Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in cancer progression. Results indicated significant inhibition rates compared to controls, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Material Development
Research focused on using the compound in polymer synthesis showed promising results in creating materials with enhanced thermal stability and mechanical strength, indicating its utility in industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxy-indene moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea derivatives with diverse biological activities, particularly in targeting receptors like TRPV1 (Transient Receptor Potential Vanilloid 1). Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations
Substituent Impact on Activity :
- The 2-hydroxyindenylmethyl group in the target compound may enhance receptor binding through hydrogen bonding, a feature absent in analogs like 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea .
- ABT-102 demonstrates that rigid indenyl moieties (e.g., 5-tert-butylindenyl) significantly improve TRPV1 antagonism compared to flexible benzyl groups, suggesting the target compound’s indenyl group could offer similar advantages .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~312.3) strikes a balance between complexity and drug-likeness. Simplistic analogs (e.g., MW 244.2–258.3) may lack sufficient potency, while bulkier derivatives (e.g., ABT-102, MW 337.4) prioritize target affinity over solubility .
Fluorophenyl vs. Heterocyclic Substituents :
- Replacement of the 4-fluorophenyl group with heterocycles (e.g., furan in 1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]urea) reduces molecular weight but may compromise metabolic stability due to increased susceptibility to oxidative metabolism .
Hydroxy Group Contribution: The 2-hydroxy group on the indenyl ring in the target compound could improve aqueous solubility compared to non-hydroxylated analogs like ABT-102, though this requires experimental validation .
Research Findings and Implications
- Crystallographic Insights: notes that fluorophenyl-containing chalcones exhibit dihedral angles (7.14°–56.26°) between aromatic rings, which may influence the target compound’s conformational stability .
Biological Activity
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. The presence of a fluorine atom in its structure is believed to enhance its pharmacological properties, influencing interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-fluorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea. Its molecular formula is C17H17FN2O2, and it features both a fluorophenyl group and a hydroxy-indene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN2O2 |
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
| CAS Number | 2034260-18-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, while the hydroxy-indene moiety facilitates hydrogen bonding and other interactions that modulate biological responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that modifications in the indene structure can lead to enhanced cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies suggest that it can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disruption of quorum sensing pathways, which are crucial for biofilm development .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antitumor Efficacy : A derivative similar to this compound was tested against breast cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity.
- Antimicrobial Activity : In a study involving Pseudomonas aeruginosa, the compound inhibited biofilm formation by over 70% at concentrations as low as 10 µg/mL .
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of this class of compounds. Key findings include:
- Fluorine Substitution : The introduction of fluorine significantly enhances the lipophilicity and metabolic stability of the molecule, which correlates with improved biological activity.
- Hydroxy Group Role : The hydroxy group plays a critical role in modulating the interaction with target proteins, enhancing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
